molecular formula C9H10ClN B1338183 6-Chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 33537-99-4

6-Chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B1338183
CAS RN: 33537-99-4
M. Wt: 167.63 g/mol
InChI Key: NSURINBXOVVUNR-UHFFFAOYSA-N
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Description

6-Chloro-1,2,3,4-tetrahydroisoquinoline is a chemical compound that is part of the tetrahydroisoquinoline family. This compound and its derivatives have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The chloro group attached to the tetrahydroisoquinoline ring system can influence the physical, chemical, and biological properties of these molecules.

Synthesis Analysis

The synthesis of 6-chloro-1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methods. One approach involves the arylation of tetrahydroisoquinolines using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to facilitate the nucleophilic addition reaction with aryl Grignard reagents under mild conditions . Another method includes the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride through acylation, Bischler-Napieralski reaction, and reduction, followed by salt formation with muriatic acid . Additionally, the synthesis and resolution of enantiomers of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been reported, with the (R)-enantiomer showing higher anticonvulsant effects .

Molecular Structure Analysis

The molecular structure of 6-chloro-1,2,3,4-tetrahydroisoquinoline derivatives has been characterized using various techniques. X-ray diffractometry has been used to establish the absolute configuration of enantiomers . In another study, the crystal structure of two new metastable forms of 6-chloroquinolin-2(1H)-one was determined, revealing different orientations and intermolecular interactions in the crystalline state .

Chemical Reactions Analysis

Chemical reactions involving 6-chloro-1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their potential biological activities. For instance, the reaction of 6-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline with (aryloxymethyl)oxiranes yielded new propan-2-ol derivatives, some of which exhibited moderate adrenergic blocking and sympatholytic activities . The elucidation of the stereochemistry of diastereoisomers of 6-amino-2-methyldecahydroisoquinoline also involved chemical reactions and spectral data analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure. The presence of the chloro group and other substituents can affect the compound's reactivity, solubility, and stability. The study of the crystal structure, Hirshfeld surfaces, and spectroscopic properties of different forms of 6-chloroquinolin-2(1H)-one provided insights into the intermolecular interactions and the impact of these interactions on the physical properties of the compound . The structural investigations of 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[2',3':7,6]cyclohept[b]indoles revealed that intermolecular interactions, such as weak hydrogen bonds and π-π stacking interactions, play a significant role in the packing of these molecules in the solid state .

Scientific Research Applications

  • Medicinal Chemistry : THIQs, including 6-Chloro-1,2,3,4-tetrahydroisoquinoline, are important in medicinal chemistry. They form a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been reported to possess a wide range of pharmacological activities like anti-inflammatory, anti-bacterial, anti-viral, anti-fungal, anti-leishmanial, anti-cancer, and anti-malarial, among others .

  • Synthesis of Natural Products and Pharmaceuticals : 1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which could potentially include 6-Chloro-1,2,3,4-tetrahydroisoquinoline, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .

  • Asymmetric Catalysis : THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . They are key fragments of a diverse range of alkaloids and bioactive molecules .

  • Drug Development : THIQs, including 6-Chloro-1,2,3,4-tetrahydroisoquinoline, are considered ‘privileged scaffolds’ in drug development . They are used to identify, design, and synthesize novel biologically active derivatives for treating various conditions, including anti-inflammatory, anti-viral, anti-fungal, anti-cancer compounds, and Parkinson’s disease treatment .

  • C(1)-Functionalization : Recent research has focused on the C(1)-functionalization of THIQs, including 6-Chloro-1,2,3,4-tetrahydroisoquinoline . C(1)-substituted derivatives of THIQs can act as precursors for various alkaloids displaying multifarious biological activities . This has led to the development of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

  • Organic Intermediate : 6-Chloro-1,2,3,4-tetrahydroisoquinoline can be used as an important organic intermediate in the agrochemical, pharmaceutical, and dyestuff field .

  • Biological Activities and SAR Studies : THIQs, including 6-Chloro-1,2,3,4-tetrahydroisoquinoline, form an important class of isoquinoline alkaloids. They exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

  • Multicomponent Reactions for C(1)-Functionalization : In recent years, considerable research interest has been witnessed toward the synthesis of C(1)-substituted derivatives of THIQs, including 6-Chloro-1,2,3,4-tetrahydroisoquinoline . These derivatives can act as precursors for various alkaloids displaying multifarious biological activities . This has led to the development of various multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .

  • Synthesis of Natural Products and Synthetic Pharmaceuticals : 1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which could potentially include 6-Chloro-1,2,3,4-tetrahydroisoquinoline, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals . They are currently subject to growing interest .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding dust formation and ensuring adequate ventilation .

properties

IUPAC Name

6-chloro-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSURINBXOVVUNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90472772
Record name 6-chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1,2,3,4-tetrahydroisoquinoline

CAS RN

33537-99-4
Record name 6-Chloro-1,2,3,4-tetrahydroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33537-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-chloro-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90472772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-1,2,3,4-tetrahydroisoquinoline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
X Fang, Y Yin, YT Chen, L Yao, B Wang… - Journal of medicinal …, 2010 - ACS Publications
Rho kinase (ROCK) is a promising drug target for the treatment of many diseases including hypertension, multiple sclerosis, cancer, and glaucoma. The structure−activity relationships (…
Number of citations: 66 0-pubs-acs-org.brum.beds.ac.uk
C Locher - Synthetic Communications, 2001 - Taylor & Francis
N,N-Bis(benzotriazol-1-ylmethyl)-β-phenylethylamines 3 are cyclised intramolecularly in conc. H 2 SO 4 to the corresponding N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines …
S Ju, M Qian, G Xu, L Yang, J Wu - Advanced Synthesis & …, 2019 - Wiley Online Library
Optically pure 1,2,3,4‐tetrahydroisoquinoline carboxylic acids constitute an important class of building blocks for the synthesis of natural products and synthetic pharmaceuticals. …
K Kurata, K Inoue, K Nishimura, N Hoshiya… - …, 2015 - thieme-connect.com
The synthesis of (R)- and (S)-tetrahydroisoquinoline-1-carboxylic acids was achieved from N-Boc-protected (R)- and (S)-1-propenyltetrahydroisoquinoline, respectively, in a three-step …
S Ju, M Qian, J Li, G Xu, L Yang, J Wu - Green Chemistry, 2019 - pubs.rsc.org
Optically pure 1,2,3,4-tetrahydroisoquinoline carboxylic acids are important chiral building blocks in the pharmaceutical and fine chemical industries. However, the existing chemo-…
Number of citations: 10 0-pubs-rsc-org.brum.beds.ac.uk
AJ Bojarski, MJ Mokrosz, SC Minol, A Kozioł… - Bioorganic & medicinal …, 2002 - Elsevier
Further structure–activity relationship (SAR) studies with the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of 5-HT 1A ligands led to the synthesis of new 1-adamantoyloaminoalkyl …
HM Wang, CH Su, IJ Kang… - Journal of the Chinese …, 2002 - Wiley Online Library
The reaction of N,N‐dimethylsulfamoyl‐β‐phenethylamines with methylthioacetic acid ethyl ester using phenyliodine(III) bis(trifluoroacetate) gives moderate to good yields of the …
Q Du, L Liu, T Zhou - ACS omega, 2020 - ACS Publications
A general and efficient method for copper-catalyzed transfer hydrogenation of isoquinolines with an oxazaborolidine–BH 3 complex, under mild reaction conditions, is successfully …
Number of citations: 4 0-pubs-acs-org.brum.beds.ac.uk
E Kovács, B Huszka, T Gáti, M Nyerges… - The Journal of …, 2019 - ACS Publications
The present study reports regio- and highly diastereoselective preparative methods for the synthesis of versatile alkaloid-type compounds from oxiranylmethyl tetrahydroisoquinolines. 2,…
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
Y Shen, JD McCorvy, ML Martini… - Journal of medicinal …, 2019 - ACS Publications
Functionally selective G protein-coupled receptor ligands are valuable tools for deciphering the roles of downstream signaling pathways that potentially contribute to therapeutic effects …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk

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